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molecular formula C13H11NO B1582911 2-Phenyl-1-(pyridin-2-yl)ethanone CAS No. 27049-45-2

2-Phenyl-1-(pyridin-2-yl)ethanone

Cat. No. B1582911
M. Wt: 197.23 g/mol
InChI Key: WTYYKZLGTHPLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741915B2

Procedure details

A solution of ethyl picolinate (1.0 g, 6.62 mmol) in anhydrous tetrahydrofuran (15 mL) was added benzylmagnesium chloride (3.64 mL, 7.28 mmol) at −78° C. The mixture was stirred at −78° C. for 5 h, and poured into saturated aqueous ammonium chloride solution (70 mL), and extracted with ethyl acetate (50 mL×2). The organic layer was washed with brine (80 mL), and dried over anhydrous sodium sulfate. The solvent was removed, and the residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate=10:1) to give Intermediate 27 (700 mg, yield 53.6%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.64 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
53.6%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O:9]CC)=O.[CH2:12]([Mg]Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl-].[NH4+]>O1CCCC1>[C:13]1([CH2:12][C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)=[O:9])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)OCC
Name
Quantity
3.64 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with brine (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 53.6%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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